2-(5-(3-(3-溴苯基)-1,2,4-恶二唑-5-基)-2-氧代吡啶-1(2H)-基)-N-(3-氰基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-cyanophenyl)acetamide is a useful research compound. Its molecular formula is C22H14BrN5O3 and its molecular weight is 476.29. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-cyanophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-cyanophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌和溶血活性
- 合成和生物活性:Gul 等人(2017 年)的一项研究报道了 2,5-二取代 1,3,4-恶二唑化合物的合成,证明了其显着的抗菌和溶血活性。这些化合物通过一系列化学转化合成,并对选定的微生物种类表现出可变的抗菌功效,同时毒性最小,表明它们具有进一步生物筛选和应用试验的潜力 (Gul 等人,2017).
抗癌剂
- 凋亡诱导剂和抗癌特性:张等人(2005 年)的另一项研究发现了一种新型凋亡诱导剂,重点研究了一系列 3-芳基-5-芳基-1,2,4-恶二唑作为潜在的抗癌剂。该化合物通过诱导凋亡对乳腺癌和结直肠癌细胞系表现出有希望的活性,结构-活性关系 (SAR) 研究进一步支持了这一点。将分子靶标确定为 TIP47(一种 IGF II 受体结合蛋白)突出了此类化合物的治疗潜力 (张等人,2005).
抗糖尿病剂
- 抗糖尿病潜力:Nazir 等人(2018 年)探索了基于吲哚的杂化恶二唑骨架与 N-取代乙酰胺的抗糖尿病潜力。研究表明,某些合成的化合物表现出对 α-葡萄糖苷酶的显着抑制作用,与标准药物阿卡波糖相当。这表明它们可作为先导分子,用于进一步开发为抗糖尿病剂 (Nazir 等人,2018).
属性
IUPAC Name |
2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-cyanophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN5O3/c23-17-5-2-4-15(10-17)21-26-22(31-27-21)16-7-8-20(30)28(12-16)13-19(29)25-18-6-1-3-14(9-18)11-24/h1-10,12H,13H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOFTEXYCWHHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。